6-Chloro-1-(hexylamino)anthracene-9,10-dione
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Overview
Description
6-Chloro-1-(hexylamino)anthracene-9,10-dione is a derivative of anthraquinone, a class of aromatic organic compounds known for their diverse applications in various fields. This compound features a chloro substituent at the 6th position and a hexylamino group at the 1st position of the anthracene-9,10-dione core. Anthraquinone derivatives are widely studied due to their interesting photophysical, photochemical, and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(hexylamino)anthracene-9,10-dione typically involves the substitution of the anthraquinone core. One common method is the Friedel-Crafts acylation of benzene with phthalic anhydride in the presence of aluminum chloride (AlCl3), followed by chlorination and amination reactions . The reaction conditions often require specific temperatures and solvents to ensure the desired substitution and functionalization.
Industrial Production Methods
Industrial production of anthraquinone derivatives, including this compound, often involves large-scale oxidation of anthracene using chromium (VI) as the oxidant . This method is favored for its efficiency and scalability, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-(hexylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the anthracene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions often require controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-Chloro-1-(hexylamino)anthracene-9,10-dione has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 6-Chloro-1-(hexylamino)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed antimicrobial or anticancer effects . The compound’s structure allows it to participate in electron transfer reactions, which are crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
9,10-Anthraquinone: The parent compound with similar core structure but without the chloro and hexylamino substituents.
1,4-Anthraquinone: Another isomer with different substitution pattern.
Emodin: A naturally occurring anthraquinone derivative with hydroxyl groups.
Uniqueness
6-Chloro-1-(hexylamino)anthracene-9,10-dione is unique due to its specific substituents, which impart distinct chemical and biological properties. The chloro group enhances its reactivity, while the hexylamino group provides additional functionalization possibilities, making it a valuable compound for various applications .
Properties
CAS No. |
61100-59-2 |
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Molecular Formula |
C20H20ClNO2 |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
6-chloro-1-(hexylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H20ClNO2/c1-2-3-4-5-11-22-17-8-6-7-15-18(17)20(24)14-10-9-13(21)12-16(14)19(15)23/h6-10,12,22H,2-5,11H2,1H3 |
InChI Key |
CHJUCEDRDZFZQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
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